molecular formula C11H14ClF2NO B1397702 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220035-48-2

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1397702
M. Wt: 249.68 g/mol
InChI Key: RXEJNYSLJCWKOE-UHFFFAOYSA-N
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Description

“3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H14ClF2NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocyclic compound . The compound also contains a difluorobenzyl group attached to the pyrrolidine ring via an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride” are not explicitly mentioned in the search results. The compound has a molecular weight of 249.69 .

Scientific Research Applications

Anti-inflammatory Activities

A series of pyrrolidine derivatives, including those structurally related to 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing anti-inflammatory effects comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of optically pure pyrrolidine derivatives, involving the use of 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine or related compounds. These studies focus on creating stereochemically controlled pyrrolidine structures for potential applications in various fields, such as medicinal chemistry (Ruano, Alemán, & Cid, 2006).

Bioactivity of Pyrrolidine Derivatives

A series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against certain plant species, indicating potential applications in agriculture or bioactive material research. These studies contribute to understanding the biological activities of pyrrolidine compounds (Zheng et al., 2011).

Future Directions

Pyrrolidine derivatives, including “3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride”, have potential for further exploration in drug discovery due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEJNYSLJCWKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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